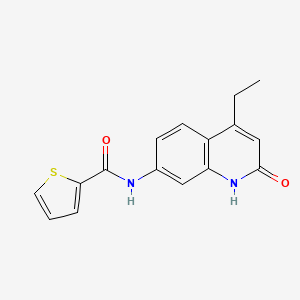

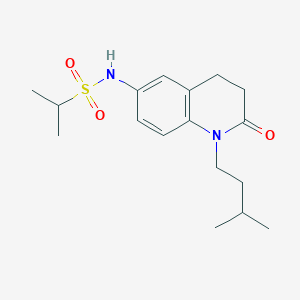

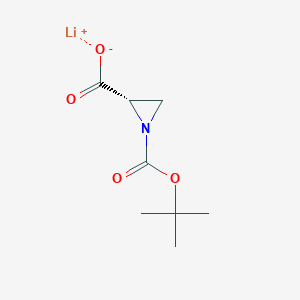

![molecular formula C23H26N4O4S B2631459 (3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone CAS No. 2309600-23-3](/img/structure/B2631459.png)

(3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound is a novel small molecule that was identified in efforts to discover inhibitors for G-protein-coupled receptor kinase (GRK)-2 and -5 . It is based on a class of compounds with a 3-(benzo[d]oxazol-2-yl)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine structure .

Synthesis Analysis

The compound was identified through a high throughput screening campaign . The parent benzoxazole scaffolds were structurally modified by introducing substituents on the phenyl, which displayed potent inhibitory activities toward GRK-2 and -5 .Applications De Recherche Scientifique

G-Protein-Coupled Receptor Kinase (GRK) Inhibition

The compound has shown promise as a selective inhibitor of GRK-2 and GRK-5, which are emerging therapeutic targets for cardiovascular disease treatment . These kinases play crucial roles in regulating G-protein-coupled receptor (GPCR) signaling, and inhibiting them can modulate cellular responses. Structural modifications of the parent benzoxazole scaffold led to potent inhibitory activities against GRK-2 and GRK-5.

Anxiolytic Properties

Benzo[d]imidazo[2,1-b]thiazoles, structurally related to the compound, have been reported as potent non-sedative anxiolytics . While this specific compound hasn’t been directly studied for anxiolytic effects, its structural similarity suggests potential in this area.

Anticancer Activity

The compound’s benzoxazole moiety aligns with powerful anticancer agents . Further investigations are warranted to explore its specific mechanisms and potential applications in cancer therapy.

PET Imaging Probe for Alzheimer’s Disease

Benzo[d]imidazo[2,1-b]thiazoles have been used as PET imaging probes for β-amyloid plaques in Alzheimer’s patients’ brains . Although not directly studied, the compound’s structural features may contribute to similar imaging applications.

Antimicrobial Properties

Benzoxazoles exhibit antimicrobial activity . Presence of electron-withdrawing groups can enhance activity against various pathogens, including Pseudomonas aeruginosa, Klebsiella pneumoniae, Salmonella typhi, and Aspergillus niger.

Treatment of Interval Loss of Nerve Function

While not extensively explored, benzo[d]oxazole derivatives have been used to treat interval loss of nerve function . Further research is needed to elucidate their potential in nerve regeneration and repair.

Mécanisme D'action

Target of Action

The primary targets of (3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone are G-protein-coupled receptor kinase-2 and -5 (GRK-2 and -5) . These receptors are emerging therapeutic targets for the treatment of cardiovascular disease .

Mode of Action

(3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone interacts with its targets, GRK-2 and -5, by inhibiting their activities . This inhibition is achieved through the structural modification of parent benzoxazole scaffolds by introducing substituents on phenyl .

Biochemical Pathways

The inhibition of GRK-2 and -5 by (3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone affects the G protein-coupled receptor signaling pathway . This pathway plays a crucial role in various physiological processes, including cardiovascular function .

Pharmacokinetics

The compound’s interaction with its targets suggests that it has sufficient bioavailability to exert its inhibitory effects .

Result of Action

The result of the action of (3-(Benzo[d]oxazol-2-yl)piperidin-1-yl)(2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanone is the inhibition of GRK-2 and -5 . This inhibition can potentially lead to therapeutic effects in the treatment of cardiovascular disease .

Action Environment

Like all chemical compounds, its stability, efficacy, and mode of action can be influenced by factors such as temperature, ph, and the presence of other compounds .

Propriétés

IUPAC Name |

[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-[2-(1,1-dioxothiolan-3-yl)-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N4O4S/c28-23(21-17-6-3-8-18(17)25-27(21)16-10-12-32(29,30)14-16)26-11-4-5-15(13-26)22-24-19-7-1-2-9-20(19)31-22/h1-2,7,9,15-16H,3-6,8,10-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDIOOFHPFMASPB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C3CCCC3=NN2C4CCS(=O)(=O)C4)C5=NC6=CC=CC=C6O5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

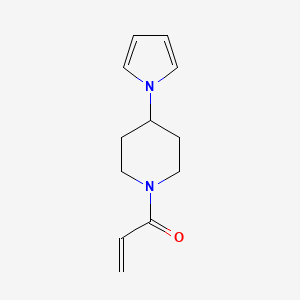

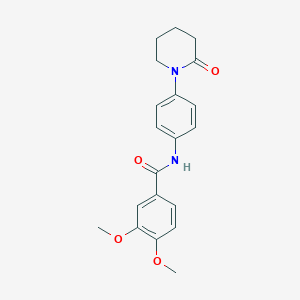

![2-Oxo-4-phenyl-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2631378.png)

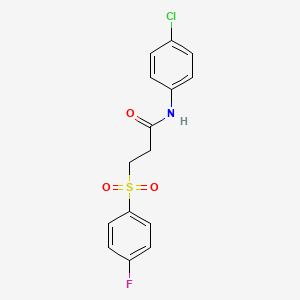

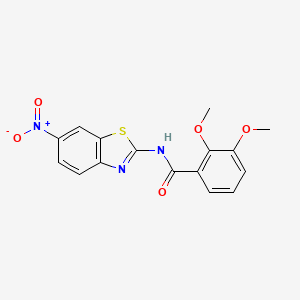

![2-[(6-acetylnaphthalen-2-yl)oxy]-N-(1-cyano-1-cyclopropylethyl)acetamide](/img/structure/B2631385.png)

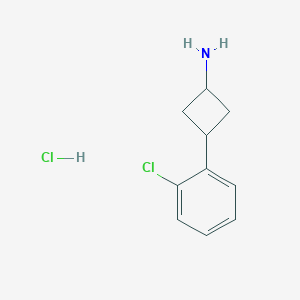

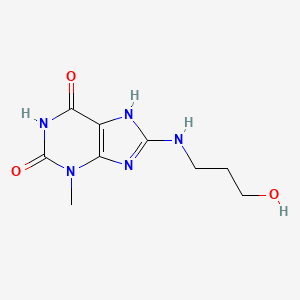

![N-(1-cyanocyclohexyl)-2-[(3-acetamido-4-fluorophenyl)amino]acetamide](/img/structure/B2631394.png)

![9-cyclopentyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2631397.png)

![N-(3,4-dichlorophenyl)-2-[[4-(2-methoxyethyl)-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2631398.png)